Product packaging for Fmoc-N-Me-Nle-OH(Cat. No.:CAS No. 112883-42-8)

Fmoc-N-Me-Nle-OH

Cat. No.: B557419
CAS No.: 112883-42-8
M. Wt: 367,45 g/mole
InChI Key: RZZXDYZWHUAOEK-FQEVSTJZSA-N
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Description

Significance of N-Methylated Amino Acids in Peptidomimetics and Drug Discovery

The modification of peptides through N-methylation—the substitution of the hydrogen atom on the backbone amide nitrogen with a methyl group—is a powerful strategy to overcome the inherent limitations of natural peptides as therapeutic agents. nih.govingentaconnect.com This seemingly minor structural change can lead to profound improvements in a peptide's pharmacokinetic profile, including its stability, conformation, and bioavailability. researchgate.netresearchgate.net

A primary obstacle in the development of peptide-based drugs is their rapid degradation by proteases, the enzymes that break down proteins and peptides in the body. nbinno.com This enzymatic cleavage typically targets the amide bonds of the peptide backbone. The introduction of an N-methyl group provides steric hindrance, effectively shielding the adjacent amide bond from proteolytic attack. nbinno.com This modification significantly increases the peptide's resistance to enzymatic degradation, thereby extending its half-life in vivo. nbinno.commerckmillipore.compeptide.com Enhanced metabolic stability is a critical factor for a therapeutic peptide, as it allows the molecule to circulate longer in the body and reach its target site more effectively. nbinno.comnih.gov

Natural peptides generally exhibit poor oral bioavailability due to their rapid degradation in the gastrointestinal tract and low permeability across cell membranes. peptide.comnih.gov N-methylation can address these challenges. By increasing metabolic stability, it helps the peptide survive the harsh enzymatic environment of the gut. nih.gov Furthermore, the addition of a methyl group increases the lipophilicity (fat-solubility) of the peptide. researchgate.netrsc.org This change in physicochemical properties can enhance the peptide's ability to cross cellular membranes, leading to improved absorption and better oral bioavailability. researchgate.netnbinno.comnih.gov By improving these key pharmacokinetic properties, N-methylation can lead to more potent and effective therapeutic peptides. nih.gov

The synthesis of peptides containing N-methylated amino acids is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). nbinno.com Specialized building blocks, such as Fmoc-N-Me-Nle-OH, are incorporated into the growing peptide chain one by one. However, the synthesis of N-methylated peptides presents unique challenges. The steric bulk of the N-methyl group can hinder the coupling reaction, making it more difficult to form the peptide bond efficiently. nih.gov Despite these difficulties, advancements in coupling reagents and synthetic protocols have made the creation of complex, multiply N-methylated peptides feasible. nih.govacs.org This capability allows medicinal chemists to systematically modify peptide sequences, a process known as an "N-methyl scan," to identify key positions where methylation confers the most significant therapeutic advantages. nih.govnih.gov

Overview of this compound as a Specialized Building Block

This compound is a non-proteinogenic amino acid derivative, meaning it is not one of the 20 standard amino acids found in proteins. It consists of a norleucine (Nle) core, which is an isomer of leucine (B10760876) with a straight four-carbon side chain. This core is modified with a methyl group on the alpha-amino nitrogen and protected with a fluorenylmethoxycarbonyl (Fmoc) group.

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 112883-42-8 glpbio.comsigmaaldrich.comfluorochem.co.uk
Molecular Formula C₂₂H₂₅NO₄ sigmaaldrich.com
Molecular Weight 367.44 g/mol sigmaaldrich.com
Appearance White powder sigmaaldrich.com
Melting Point 110-127 °C fluorochem.co.uk

This compound is designed specifically for use in Fmoc-based solid-phase peptide synthesis (SPPS), the most common method for producing synthetic peptides. altabioscience.comspringernature.com In this strategy, the peptide is assembled sequentially while attached to a solid polymer support, or resin. creative-peptides.com The process relies on an "orthogonal" protection scheme, where different types of protecting groups are removed under different chemical conditions. chempep.com

The Fmoc group serves as the temporary protecting group for the N-terminus (the α-amino group) of the amino acid. creative-peptides.com Key characteristics of the Fmoc group in this context include:

Base-Lability: The Fmoc group is stable under the acidic conditions used to cleave the final peptide from the resin but is readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). creative-peptides.comchempep.com

Orthogonality: Its removal condition is distinct from the acidic conditions used for final cleavage and removal of permanent side-chain protecting groups, allowing for selective deprotection at each step of the synthesis. altabioscience.comchempep.com

In a typical SPPS cycle, the resin-bound peptide with a free N-terminus is coupled with an activated Fmoc-protected amino acid, such as this compound. After the coupling reaction is complete, the resin is washed, and the Fmoc group from the newly added residue is removed with a piperidine solution, liberating a new N-terminus ready for the next coupling cycle. chempep.com The carboxylic acid group (-OH) on this compound is the reactive site that, upon activation, forms the peptide bond with the free amine of the growing peptide chain. creative-peptides.com

Advantages in Solid-Phase Peptide Synthesis (SPPS)

The use of this compound in Solid-Phase Peptide Synthesis (SPPS) offers several distinct advantages, stemming from both the Fmoc protecting group and the N-methylated nature of the amino acid. The Fmoc strategy itself is favored for its milder reaction conditions compared to the older Boc/Benzyl approach, which required harsh acids like hydrogen fluoride (B91410) (HF) for cleavage. altabioscience.com Fmoc chemistry utilizes a weak base, typically piperidine, for the removal of the Nα-protecting group, which is compatible with a wider range of sensitive and modified amino acids. altabioscience.comchempep.com

The incorporation of N-methylated residues like N-Me-Nle provides specific benefits to the final peptide. N-methylation enhances proteolytic stability by sterically hindering the approach of proteases that would otherwise cleave the peptide backbone. researchgate.netnih.gov This modification can also improve the pharmacokinetic profile of a peptide, increasing its lipophilicity and membrane permeability, which may contribute to better oral bioavailability. rsc.orgnih.govnih.gov The steric bulk of the N-methyl group restricts the conformational freedom of the peptide backbone, which can be used to stabilize specific secondary structures, such as β-turns, and can disrupt aggregation-prone sequences. nih.govnih.gov However, this same steric hindrance makes the coupling of N-methylated amino acids more challenging, often requiring specialized, highly efficient coupling reagents like HATU or PyAOP to achieve high yields. researchgate.netpeptide.com

Table 2: Key Advantages of this compound in SPPS

Feature Advantage Scientific Rationale
Fmoc Protecting Group Milder Deprotection Conditions The Fmoc group is removed by a weak base (e.g., piperidine), avoiding the harsh acidic conditions (like HF) used in Boc chemistry. altabioscience.com
Fmoc Protecting Group Orthogonality The base-labile Fmoc group is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt), preventing premature side-chain deprotection during synthesis cycles. altabioscience.comnih.gov
Fmoc Protecting Group Real-time Monitoring The fluorenyl group has a strong UV absorbance, allowing for spectrophotometric monitoring of the deprotection steps to ensure reaction completion. altabioscience.comchempep.com
N-Methylation Increased Proteolytic Stability The methyl group on the amide nitrogen sterically hinders enzymatic cleavage of the peptide bond. researchgate.net
N-Methylation Enhanced Bioavailability N-methylation can increase lipophilicity and cell permeability, which are critical for oral absorption. rsc.orgnih.govnih.gov

| N-Methylation | Conformational Constraint | The N-methyl group limits rotation around the peptide bond, influencing and stabilizing the peptide's secondary structure. nih.gov |

Comparison with Other N-Methylated Amino Acid Derivatives

This compound is one of many N-methylated amino acid derivatives used in peptide synthesis. While all N-methylated amino acids share common characteristics, the specific side chain of the amino acid—in this case, the linear four-carbon alkyl chain of norleucine—imparts distinct properties. Norleucine is an isomer of leucine and isoleucine and is often used as a non-oxidizable substitute for methionine.

The primary effect of N-methylation across all derivatives is the modification of the peptide backbone, which eliminates a hydrogen bond donor and introduces steric bulk. nih.gov This change universally enhances resistance to enzymatic degradation and tends to increase lipophilicity. researchgate.netrsc.org However, the degree of this effect and its influence on receptor binding and peptide conformation depend on the original amino acid.

For instance, N-methylating a glycine (B1666218) residue introduces minimal steric hindrance beyond the methyl group itself, whereas N-methylating a more hindered residue like valine or leucine (e.g., Fmoc-N-Me-Leu-OH) creates a significantly more sterically demanding building block. advancedchemtech.compeptide.com The coupling of these hindered N-methylated amino acids is notoriously difficult and can lead to lower yields or require more forceful coupling conditions. researchgate.netpeptide.com this compound, with its unbranched side chain, presents a moderate level of steric hindrance compared to derivatives with branched side chains like valine or isoleucine. Furthermore, unlike N-methylated derivatives of functional amino acids such as serine or histidine, N-methyl-norleucine's side chain is chemically inert, preventing potential side reactions associated with those functional groups during synthesis. acs.orgresearchgate.net

Table 3: Comparative Properties of N-Methylated Amino Acid Derivatives

Derivative Key Feature Impact on Peptide Synthesis & Properties
Fmoc-N-Me-Gly-OH Minimal side-chain steric bulk. Easiest to couple among N-methylated derivatives; primarily modifies backbone conformation and stability.
Fmoc-N-Me-Ala-OH Small, non-bulky side chain. Relatively straightforward coupling; provides moderate conformational restriction.
This compound Unbranched, hydrophobic side chain. Moderate coupling difficulty; increases hydrophobicity without the oxidative potential of methionine.
Fmoc-N-Me-Leu-OH Branched, hydrophobic side chain. Difficult coupling due to steric hindrance; significantly restricts conformation and increases lipophilicity. researchgate.net
Fmoc-N-Me-Phe-OH Aromatic side chain. Can introduce specific aromatic interactions (π-stacking) while providing proteolytic resistance.

| Fmoc-N-Me-His(Trt)-OH | Functional (imidazole) side chain. | Very difficult to synthesize and handle; side-chain N-methylation can be a competing reaction. researchgate.net |

Historical Context and Evolution of N-Methylation Strategies in Peptide Synthesis

The incorporation of N-methylated amino acids into peptides is a strategy inspired by nature. Many natural products, such as the immunosuppressant Cyclosporin A, contain multiple N-methylated residues, which contribute to their high metabolic stability and oral bioavailability. researchgate.netnih.gov This observation spurred chemists to develop methods for synthesizing N-methylated peptides to improve the therapeutic potential of peptide-based drugs. nih.gov The evolution of these synthetic strategies has progressed from challenging solution-phase methods to highly efficient and automatable solid-phase protocols.

Early Methodologies for N-Methylamino Acid Incorporation

Early approaches to synthesizing N-methylated peptides were often laborious and limited in scope. One of the oldest methods is reductive amination, which involves reacting an amino acid with formaldehyde (B43269) and a reducing agent. researchgate.netgoogle.com However, this approach often suffered from harsh reaction conditions and the formation of byproducts, including the undesired N,N-dimethylated amino acid. researchgate.net

Another early strategy involved the direct methylation of a protected amino acid or peptide, but this often lacked specificity and could lead to methylation at other nucleophilic sites. google.com A significant step forward was the development of methods using intermediate 5-oxazolidinones, which could be reductively cleaved to yield the desired N-methyl amino acid. acs.orggoogle.com While effective, these methods were multi-step, performed in solution, and not easily adaptable to the burgeoning field of solid-phase peptide synthesis. The synthesis of the protected Fmoc-N-Me-AA-OH building blocks in solution was a prerequisite for their incorporation, a process that was often expensive and time-consuming. nih.govnih.gov

Advancements in Orthogonal Protection Strategies with Fmoc

The widespread adoption of Solid-Phase Peptide Synthesis (SPPS) using the Fmoc protecting group revolutionized peptide chemistry. altabioscience.comnih.gov The key to the Fmoc strategy is its orthogonality with acid-labile side-chain protecting groups. altabioscience.com The Nα-Fmoc group is cleaved with a mild base, leaving the acid-labile protecting groups on the amino acid side chains (like Boc, tBu, and Trt) completely intact. chempep.comnih.gov This prevents the cumulative damage to the growing peptide chain that could occur with repeated acid treatments in the older Boc-SPPS methodology. altabioscience.com

This orthogonality was particularly vital for advancing the synthesis of N-methylated peptides. It enabled the development of on-resin N-methylation procedures. In these methods, a standard Fmoc-amino acid is coupled to the solid support, the Fmoc group is removed, and the now-free primary amine is methylated directly on the resin before the next amino acid is coupled. A common and effective on-resin method is based on the Fukuyama-Mitsunobu reaction or its derivatives, often involving activation of the amine as a sulfonamide (e.g., with 2-nitrobenzenesulfonyl chloride, o-NBS-Cl), followed by methylation and subsequent removal of the sulfonamide group. researchgate.netnih.gov This approach avoids the need to synthesize and purify individual Fmoc-N-Me-amino acid building blocks, making the process more efficient and cost-effective, especially for performing "N-methyl scans" to optimize peptide properties. nih.gov The stability of the acid-labile side-chain protecting groups to the basic conditions of both Fmoc deprotection and on-resin methylation is the cornerstone of this powerful strategy. altabioscience.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25NO4 B557419 Fmoc-N-Me-Nle-OH CAS No. 112883-42-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-3-4-13-20(21(24)25)23(2)22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,3-4,13-14H2,1-2H3,(H,24,25)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZXDYZWHUAOEK-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427132
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112883-42-8
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Fmoc N Me Nle Oh and Its Derivatives

Direct Synthesis Approaches

Direct synthesis routes aim to introduce the N-methyl group onto the amino acid backbone without extensive protection/deprotection steps that might compromise yield or stereochemistry.

Oxazolidinone Intermediate Method

This methodology, pioneered and refined by several research groups, involves the formation of a cyclic oxazolidinone intermediate, which is subsequently reduced to yield the N-methylated amino acid derivative. This approach is highly regarded for its ability to minimize racemization.

The process typically begins with the acid-catalyzed condensation of an N-protected amino acid (such as Fmoc-protected norleucine) with an aldehyde, commonly formaldehyde (B43269) or paraformaldehyde, to form a 5-oxazolidinone (B12669149) intermediate researchgate.netacs.orgresearchgate.netnih.gov. This cyclization is often facilitated by acid catalysts like p-toluenesulfonic acid (TsOH) or trifluoroacetic acid (TFA) researchgate.netacs.orgresearchgate.net.

Following the formation of the oxazolidinone, the ring is opened and reduced to introduce the methyl group onto the nitrogen atom. A well-established method employs triethylsilane (TES) as the reducing agent in the presence of trifluoroacetic acid (TFA) researchgate.netacs.orgresearchgate.netacs.org. This reductive ring-opening step is known to proceed with very low levels of racemization, often less than 0.1% acs.orgacs.org. The entire sequence can sometimes be performed in a one-pot manner, enhancing efficiency researchgate.net.

Table 1: Oxazolidinone Intermediate Method for N-Methyl Amino Acid Synthesis

Amino Acid PrecursorAldehydeAcid CatalystReducing AgentTypical Yield*RacemizationKey References
Fmoc-amino acidFormaldehydeTsOH/TFATES/TFA>90%<0.1% researchgate.netacs.orgresearchgate.netacs.org
Fmoc-Cys(StBu)-OHParaformaldehydeCamphorsulfonic acidNot specified (part of oxazolidinone formation)91% (overall for Fmoc-MeCys(StBu)-OH)Low nih.gov
Fmoc-amino acidFormaldehydeAcidTESHighly efficientLow acs.orgthieme-connect.comresearchgate.net

*Yields are often reported for the final N-methylated Fmoc-amino acid product.

To further optimize the reductive ring-opening step of the oxazolidinone intermediate, the use of Lewis acids has been explored researchgate.netacs.orgacs.org. Lewis acids can potentially accelerate the reaction and improve yields compared to traditional strong acid conditions researchgate.netacs.orgacs.org. For instance, aluminum chloride (AlCl3) has been shown to effectively mediate the reduction of oxazolidinone rings in the presence of Fmoc-protected N-methyl amino acids, contributing to efficient synthesis acs.org. While specific comparative data for Fmoc-N-Me-Nle-OH are not detailed, this approach generally leads to enhanced reaction rates and higher product yields researchgate.netacs.orgacs.org.

N-Nosyl-α-Amino Acid Ester Methylation

An alternative direct synthesis strategy involves protecting the α-amino group with a p-nitrobenzenesulfonyl (nosyl) group and temporarily protecting the carboxyl group, followed by methylation.

In this approach, the carboxyl group of N-nosyl-protected amino acids is often protected as a benzhydryl ester researchgate.netnih.govresearchgate.netresearchgate.net. The benzhydryl group offers several advantages, including straightforward preparation, stability during the subsequent methylation reaction, and the ability to be selectively removed under mild conditions, such as hydrogenolysis or acidolysis researchgate.netnih.govresearchgate.netresearchgate.net. This transient protection is compatible with other protecting groups commonly used in peptide synthesis, making it a versatile choice researchgate.netresearchgate.net.

The methylation step typically involves treating the N-nosyl-protected amino acid ester with diazomethane (B1218177) researchgate.netnih.govresearchgate.netacs.orgacs.orgnih.govresearchgate.netresearchgate.net. The electron-withdrawing nature of the nosyl group activates the amino nitrogen for efficient methylation by diazomethane, leading to quantitative conversion to the N-methyl derivative researchgate.netacs.orgacs.org. This method is highly efficient and has been shown to proceed with minimal to no detectable racemization of the α-carbon researchgate.netacs.orgacs.org. Following methylation, the nosyl protecting group is typically removed using reagents like mercaptoacetic acid in the presence of sodium methoxide (B1231860) researchgate.netacs.orgacs.org.

Table 2: N-Nosyl-α-Amino Acid Ester Methylation Method

Step 1: Protection/EsterificationStep 2: Methylation AgentStep 3: Nosyl DeprotectionOverall Yield*RacemizationKey References
N-Nosyl protection, Benzhydryl esterificationDiazomethaneMercaptoacetic acid/NaOMeHighly efficientNone detected researchgate.netnih.govresearchgate.netacs.orgacs.org
N-Nosyl protectionDiazomethaneMercaptoacetic acid/NaOMeQuantitative methylationNone detected acs.orgacs.org

These synthetic strategies provide robust and reliable routes for the preparation of this compound and related N-methylated amino acid derivatives, essential for advanced peptide research and drug development.

Solid-Phase Synthesis of Fmoc-N-Me-AA-OH

The synthesis of Fmoc-N-Me-AA-OH derivatives on solid support often leverages established methodologies adapted for N-methylation. The Biron-Kessler method, in particular, has been influential in this area.

The Biron-Kessler method, adapted for solid-phase synthesis, provides a framework for preparing N-methylated amino acid derivatives. This approach typically involves protecting the alpha-amino group with a sulfonyl moiety, such as the 2-nitrobenzenesulfonyl (o-NBS) group, which acidifies the adjacent NH group, rendering it susceptible to methylation csic.es. Following methylation, the o-NBS protecting group is removed, yielding the desired N-methyl amino acid derivative csic.esnih.govacs.orgnih.govnih.gov.

The 2-chlorotrityl chloride (2-CTC) resin plays a crucial role in the solid-phase synthesis of Fmoc-N-Me-AA-OH derivatives within the Biron-Kessler strategy csic.esnih.govresearchgate.netsigmaaldrich.com. This resin serves as a temporary protecting group for the carboxylic acid functionality of the amino acid csic.esnih.govresearchgate.net. A significant advantage of 2-CTC resin is its high sensitivity to acid, allowing for mild cleavage conditions csic.essigmaaldrich.comiris-biotech.de. This characteristic is vital for preventing racemization and preserving delicate side-chain protecting groups during the synthesis of N-methyl amino acids on the solid support csic.essigmaaldrich.com. The amino acid is initially attached to the 2-CTC resin, thereby protecting its carboxyl group csic.esnih.govresearchgate.net. This immobilization facilitates subsequent N-methylation steps, enabling the efficient synthesis of Fmoc-N-Me-AA-OH building blocks csic.esresearchgate.net.

The critical methylation step in the Biron-Kessler method commonly employs either dimethyl sulfate (B86663) (DMS) or methyl iodide (MeI) as the alkylating agent researchgate.netcsic.esnih.govresearchgate.netnih.gov. Both reagents are potent methylating agents, but they differ in their properties and handling requirements.

FeatureDimethyl Sulfate (DMS)Methyl Iodide (MeI)
Type Alkylating agentAlkylating agent
Reactivity Potent methylating agentHighly reactive methylating agent
Cost Generally more cost-effective csic.esCan be more expensive csic.es
Handling/Safety Highly toxic, suspected carcinogen. Requires strict safety protocols csic.es.Highly toxic, volatile, irritant. Requires stringent safety measures csic.es.
Potential Side Reactions O-methylation (if not controlled) csic.esO-methylation (if not controlled) csic.es
Common Usage in SPPS Widely used for N-methylation peptide.comcsic.esnih.govnih.govnih.govFrequently employed for N-methylation researchgate.netcsic.esnih.govresearchgate.net
Research Findings Used in Biron-Kessler method for N-methylation csic.esnih.govresearchgate.netnih.gov. Yields high purity csic.esresearchgate.net.Used in Biron-Kessler method for N-methylation researchgate.netcsic.esnih.govresearchgate.net. Yields high purity csic.esresearchgate.net.

Dimethyl sulfate (DMS) is a widely utilized and generally more economical methylating agent csic.es. However, its high toxicity and status as a suspected carcinogen mandate rigorous safety protocols csic.es. Methyl iodide (MeI) is also a highly reactive methylating agent frequently used for N-methylation in SPPS researchgate.netcsic.esnih.govresearchgate.net. While effective, MeI is highly toxic, volatile, and an irritant, necessitating stringent safety measures csic.es. Both reagents carry the risk of O-methylation if reaction conditions are not carefully managed csic.es. The selection between DMS and MeI often depends on cost, desired reactivity, and the specific amino acid being methylated, with studies confirming that both can produce high-purity N-methylated amino acid derivatives when applied appropriately csic.esresearchgate.net.

Monitoring reaction progress is essential in SPPS to ensure complete reactions and minimize the formation of deletion sequences.

Ninhydrin (B49086) Test: The ninhydrin test is a standard colorimetric assay used to detect the presence of free primary amines researchgate.netpeptide.comthieme.dersc.org. It is commonly employed to confirm the completion of amino acid coupling or the deprotection of the N-terminal Fmoc group researchgate.netpeptide.comthieme.dersc.org. However, this test is not effective for monitoring secondary amines, such as those found in N-methylated amino acids, and is therefore unsuitable for directly tracking the progress of N-methylation reactions or detecting unreacted N-methylated residues researchgate.netpeptide.com.

Chloranil (B122849) Test: The chloranil test is the recommended colorimetric assay for monitoring reactions involving secondary amines in SPPS researchgate.netpeptide.comub.edunih.govchempep.com. Unlike the ninhydrin test, the chloranil test specifically identifies secondary amines, producing a blue color researchgate.netpeptide.comub.edunih.govchempep.com. This makes it particularly valuable for monitoring the incorporation of N-methylated amino acids or proline residues, where secondary amine functionalities are present researchgate.netpeptide.comub.edu. Consequently, the chloranil test is the preferred method for confirming the completion of N-methylation steps or detecting unreacted N-methylated amino acids during peptide synthesis researchgate.netpeptide.comub.edu.

The introduction of N-methyl amino acids into peptide sequences presents distinct challenges, primarily related to steric hindrance and potential side reactions.

Applications of Fmoc N Me Nle Oh in Peptide and Protein Research

Integration into Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the predominant method for chemically synthesizing peptides. The use of Fmoc-protected amino acids is central to the most common SPPS strategies due to the mild, base-labile nature of the Fmoc group. chempep.comsemanticscholar.org Fmoc-N-Me-Nle-OH is readily integrated into standard Fmoc-SPPS protocols, serving as a key building block for constructing complex peptide sequences with high purity. chemimpex.comchemimpex.com

The synthesis cycle involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is anchored to a solid support. Each cycle consists of two main steps: the removal of the temporary Fmoc protecting group from the N-terminal amino acid and the coupling of the next Fmoc-protected amino acid in the sequence. chempep.com While the incorporation of standard amino acids is generally efficient, the introduction of N-methylated residues like this compound presents unique challenges due to increased steric hindrance. scielo.org.mxpeptide.com

To achieve high coupling yields, specialized conditions are often required. This can include the use of more potent coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA). merckmillipore.compeptide.com The choice of solvent can also play a critical role, with polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) being commonly employed to facilitate the reaction. peptide.comfrontiersin.org

The following table summarizes a typical coupling protocol for incorporating this compound in SPPS:

StepReagent/ConditionPurpose
1. Resin SwellingDMF or NMPPrepares the solid support for synthesis.
2. Fmoc Deprotection20% Piperidine (B6355638) in DMFRemoves the Fmoc group from the N-terminus of the growing peptide chain.
3. WashingDMF and other solventsRemoves excess reagents and byproducts.
4. CouplingThis compound, HATU, DIPEA in DMF/NMPActivates the carboxylic acid of this compound and facilitates amide bond formation.
5. WashingDMF and other solventsRemoves unreacted amino acid and coupling reagents.

This table provides a generalized protocol. Specific equivalents of reagents and reaction times may vary depending on the sequence and scale of the synthesis.

"Difficult sequences" in peptide synthesis are those prone to incomplete reactions due to factors like steric hindrance or the formation of stable secondary structures on the solid support. frontiersin.orgnih.gov These sequences often contain a high proportion of hydrophobic or β-branched amino acids. frontiersin.org The incorporation of N-methylated amino acids like this compound can be a key strategy to mitigate these issues.

A primary cause of difficult sequences is the aggregation of peptide chains on the resin, driven by intermolecular hydrogen bonding that leads to the formation of stable β-sheet structures. peptide.comsigmaaldrich.com This aggregation can render the N-terminus of the growing peptide inaccessible for subsequent coupling reactions. N-methylation of an amide nitrogen physically blocks its ability to act as a hydrogen bond donor. merckmillipore.comnih.gov By strategically placing an N-methylated residue like N-Me-Nle within a sequence, it is possible to disrupt the hydrogen bonding network that is essential for β-sheet formation and aggregation. merckmillipore.comsigmaaldrich.com This disruption helps to maintain the solubility and accessibility of the peptide chain on the resin, thereby improving the efficiency of both the coupling and deprotection steps. merckmillipore.com Research has shown that placing a backbone-protected amino acid, such as an N-methylated one, every six to seven residues can be sufficient to effectively disrupt peptide aggregation. peptide.com

Macrocyclic peptides, which have a constrained cyclic structure, are of great interest as therapeutic candidates because their reduced conformational flexibility can lead to higher binding affinity and selectivity for their biological targets. nih.gov N-methylated amino acids like this compound are valuable components in the synthesis of macrocyclic peptides. nih.govrsc.org The incorporation of N-methylation can significantly improve the bioavailability of these cyclic structures. rsc.org

The synthesis of macrocyclic peptides often involves assembling a linear peptide on a solid support and then cyclizing it, either on the resin or after cleavage. frontiersin.org One common strategy is a head-to-tail cyclization where the N-terminal amine attacks the C-terminal carboxylic acid. frontiersin.org The presence of N-methylated residues can influence the preferred conformation of the linear precursor, potentially pre-organizing it for efficient cyclization. Furthermore, the properties endowed by N-methylation, such as increased protease resistance, are highly desirable in therapeutic macrocycles. frontiersin.org

During the iterative cycles of SPPS, various side reactions can occur, leading to the formation of impurities that can be difficult to remove. The strategic use of specific amino acid derivatives can help to minimize these unwanted reactions.

This side reaction is particularly prevalent when the sequence contains proline or other secondary amino acids at the C-terminus or penultimate position. peptide.commesalabs.com The incorporation of an N-methylated amino acid, such as N-Me-Nle, at the second position of the peptide chain can also influence the rate of DKP formation. While the N-methyl group introduces steric hindrance that might be expected to slow down the intramolecular cyclization, the specific sequence and reaction conditions play a crucial role. mesalabs.com The use of sterically hindered resins, such as 2-chlorotrityl chloride resin, or coupling the first two amino acids as a pre-formed dipeptide unit are common strategies to suppress DKP formation. chempep.compeptide.com

Minimizing Side Reactions

Aspartimide Formation

Aspartimide formation is a significant and problematic side reaction in Fmoc-based solid-phase peptide synthesis (SPPS). nih.govuci.edu It occurs when the backbone amide nitrogen attacks the side-chain ester of an aspartic acid (Asp) residue, forming a five-membered succinimide (B58015) ring. iris-biotech.deresearchgate.net This reaction is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine) and can also be triggered by acid during final cleavage. iris-biotech.deresearchgate.net The resulting aspartimide is susceptible to nucleophilic attack, which can lead to a mixture of products, including the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and epimerized versions of both. nih.govuci.edu

The sequence of the peptide is a critical factor, with the amino acid immediately following the Asp residue having the most significant impact. nih.gov Sequences such as -Asp-Gly-, -Asp-Asn-, and -Asp-Arg- are particularly prone to this side reaction. nih.goviris-biotech.de While the direct influence of an adjacent N-Me-Nle residue on the rate of aspartimide formation is not extensively documented, the conditions used to incorporate N-methylated amino acids can play a role. For instance, the on-resin N-methylation of peptides containing aspartic acid has been observed to cause significant side reactions, suspected to be aspartimide formation, due to prolonged exposure to strong bases like DBU. acs.org

Strategies to mitigate aspartimide formation are crucial for the successful synthesis of Asp-containing peptides and include:

Use of sterically hindered side-chain protecting groups for Asp, which are bulkier than the standard tert-butyl (OtBu) group. nih.goviris-biotech.de

Addition of an acidic additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) to the Fmoc deprotection solution. uci.edu

Backbone protection , where the amide nitrogen of the Asp residue is temporarily protected, is considered the most effective method to completely prevent the side reaction. nih.gov

Automation of Fmoc SPPS

The Fmoc/tBu strategy is the dominant method for peptide synthesis and is particularly well-suited for automation. acs.org The mild, non-corrosive conditions for the repetitive Fmoc-group removal and the ability to monitor this step by UV spectroscopy facilitate the process. uci.eduacs.org Automated synthesizers, including those that utilize microwave energy to enhance reaction rates, are routinely used to assemble complex peptides. acs.orgbiorxiv.org

The incorporation of this compound into a peptide sequence via an automated synthesizer is entirely feasible but requires special consideration due to the nature of N-methylated amino acids.

Key Considerations for Automated Synthesis with this compound:

ParameterStandard Amino AcidsThis compoundRationale
Coupling Reagents Standard reagents like HCTU, HBTU are often sufficient.More potent reagents like HATU or PyBOP may be required. chempep.comThe secondary amine of N-methylated residues is less nucleophilic and sterically hindered, making coupling onto it more difficult.
Coupling Time Standard reaction times (e.g., 30-90 minutes). rsc.orgExtended coupling times or double/triple coupling cycles are often necessary. chempep.combiotage.co.jpTo ensure the reaction proceeds to completion despite the lower reactivity of the N-methylated amine.
Activation Standard in-situ activation with a carbodiimide (B86325) and additive.Pre-activation should be kept to a minimum to avoid racemization. researchgate.netN-methylated amino acids can be more susceptible to epimerization under certain activation conditions.
Monitoring Standard Kaiser test for primary amines.The Chloranil (B122849) test or other specific tests for secondary amines must be used. nih.govThe Kaiser test gives a false negative for the secondary amine of a newly coupled N-methylated residue.

Automated protocols can be optimized to account for these challenges. For example, a protocol for the automated synthesis of a long peptide containing norleucine (Nle) utilized HCTU activation with double coupling for regions known to be synthetically challenging. mdpi.com A similar strategy, potentially with a more powerful activator, would be employed for this compound to ensure high-fidelity synthesis.

Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are modified to have improved pharmacological properties, such as enhanced stability or receptor binding affinity. mdpi.com this compound is a key building block in the synthesis of peptidomimetics because N-methylation of the peptide backbone is a powerful and widely used modification strategy. nih.govacs.org

Modulating Conformational Flexibility in Peptides

Introducing an N-methyl group onto the peptide backbone, as with an N-Me-Nle residue, has a profound impact on the peptide's conformation. The methyl group replaces the amide proton, eliminating a hydrogen bond donor site and thus disrupting secondary structures like α-helices and β-sheets that rely on backbone hydrogen bonding.

Furthermore, the steric bulk of the methyl group restricts the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This reduction in conformational flexibility can be strategically employed to:

Induce specific turns: N-methylation can promote the formation of β-turns or favor a cis-amide bond conformation, which is otherwise rare. researchgate.net

Lock a peptide into its bioactive conformation: By reducing the number of accessible conformations, the peptide can be pre-organized to fit its biological target, potentially increasing binding affinity and selectivity. iris-biotech.de

Developing Protease-Resistant Peptide Analogs

A major hurdle for the therapeutic use of peptides is their rapid degradation by proteases in the body, leading to a short in-vivo half-life. The peptide bond is the target of these enzymes. By replacing the amide proton with a methyl group, the N-methylated peptide bond is no longer recognized by many proteases.

Incorporating this compound into a peptide sequence is therefore a well-established method to confer resistance to enzymatic degradation. iris-biotech.deresearchgate.net This modification significantly enhances the peptide's stability and bioavailability, making it a more viable drug candidate. Studies have demonstrated that peptides with N-methylated residues, including at multiple positions, exhibit substantially increased stability in human plasma compared to their non-methylated counterparts.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. This compound is an important tool for SAR studies of bioactive peptides. acs.orgbiotage.co.jp

By systematically substituting native amino acids in a peptide sequence with N-Me-Nle, researchers can investigate the importance of:

Backbone hydrogen bonding: If replacing an amino acid with its N-methylated version leads to a loss of activity, it suggests the original amide proton was crucial for forming a hydrogen bond essential for binding or structure.

Conformational requirements: A change in activity can indicate how conformational restrictions imposed by the N-methyl group affect the peptide's interaction with its target.

Side-chain interactions: As norleucine is an isostere of methionine and is similar in size to leucine (B10760876), its N-methylated derivative can probe the spatial and hydrophobic requirements of a specific position in the peptide, while simultaneously modifying the backbone.

For example, in a study designing bifunctional peptides, N-methylnorleucine (NMeNle) was incorporated to modulate binding affinity at cholecystokinin (B1591339) (CCK) receptors, demonstrating its utility in fine-tuning ligand-receptor interactions.

Research in Protein Engineering

Protein engineering aims to design new proteins or modify existing ones to enhance or create novel functions. The incorporation of unnatural amino acids is a key strategy in this field. This compound is utilized in protein engineering research to modify proteins and peptides, enabling the exploration of structure-function relationships and the development of novel protein therapeutics. nih.govacs.org

By introducing N-Me-Nle at specific sites, researchers can engineer proteins with tailored properties. For instance, incorporating N-methylated residues can be used to disrupt specific secondary structures to study protein folding or to create highly stable, protease-resistant protein scaffolds for therapeutic applications. In one study, modified amino acids were incorporated into p53-derived peptides to improve their binding affinity to the regulator Mdm4, showcasing how such modifications can be used to engineer more potent biological inhibitors.

Modification of Proteins

The incorporation of this compound into peptide sequences is a strategic approach for protein modification, a field often referred to as protein engineering. chemimpex.com This process allows researchers to create proteins with novel or enhanced properties. The N-methylation of the peptide backbone introduces significant changes, such as preventing enzymatic hydrolysis, which can increase the biological half-life of the modified protein. researchgate.net The steric hindrance caused by the N-methyl group can also protect adjacent peptide bonds from cleavage. researchgate.net

Furthermore, introducing N-methylated residues like N-Me-Nle can alter a protein's physical characteristics. N-methylation can increase the lipophilicity of a peptide while simultaneously increasing its aqueous solubility, a combination of properties that is highly desirable in drug development. scielo.org.mx This modification strategy is employed to generate proteins with tailored characteristics for specific research applications, overcoming limitations found in their natural counterparts. qyaobio.com

Exploration of Structure-Function Relationships

This compound is a critical tool for investigating the complex relationship between a protein's three-dimensional structure and its biological function. chemimpex.comscielo.org.mx By systematically replacing standard amino acids with N-methylated versions, scientists can probe how specific backbone conformations influence activity. The N-methyl group restricts the conformational freedom of the peptide backbone by eliminating the amide proton, which is a hydrogen bond donor. researchgate.netscielo.org.mx This constraint can stabilize specific secondary structures, such as turns, or disrupt others, like helices and sheets, providing insight into the conformational requirements for biological function. merckmillipore.com

For example, research into neurodegenerative diseases has utilized N-methylated amino acids. In studies of the amyloid-β (Aβ) peptide, which is central to Alzheimer's disease, replacing certain amino acids with N-methylated counterparts has been shown to inhibit the formation of fibrillar aggregates. scielo.org.mx Specifically, substituting methionine at position 35 of the Aβ peptide with norleucine has been found to negate the neurotoxic effects of the peptide. wikipedia.org The further step of N-methylation can provide additional stability and conformational control, making this compound a valuable synthon for designing peptides that can interfere with protein aggregation processes. scielo.org.mx

Table 1: Impact of N-Methylation on Peptide Properties
PropertyEffect of N-MethylationUnderlying MechanismReference
Proteolytic StabilityIncreasedThe N-methyl group sterically hinders the approach of proteases to the amide bond, preventing cleavage. researchgate.netnih.govmdpi.com
Conformational FlexibilityDecreased/ConstrainedElimination of the amide proton (H-bond donor) and steric effects restrict the possible backbone dihedral angles (phi/psi). nih.govscielo.org.mx
Membrane PermeabilityIncreasedReduces the number of H-bond donors, decreasing the desolvation penalty for entering the lipid bilayer; increases lipophilicity. nih.govmerckmillipore.comscielo.org.mx
SolubilityIncreasedDisrupts interchain hydrogen bonding that can lead to aggregation, particularly in hydrophobic sequences. merckmillipore.comscielo.org.mx
Receptor BindingModifiedAlters the peptide's 3D structure, which can either enhance or decrease binding affinity and selectivity for its target receptor. researchgate.netqyaobio.com

Development of Novel Protein Therapeutics

The development of peptide- and protein-based drugs is a rapidly growing area of pharmacology, and this compound plays a significant role in this process. chemimpex.com A major hurdle for therapeutic peptides is their poor metabolic stability and lack of oral bioavailability. researchgate.netresearchgate.net The incorporation of N-methylated amino acids is a proven strategy to overcome these limitations. researchgate.netnih.gov By enhancing resistance to proteases, N-methylation can significantly extend the in-vivo half-life of a therapeutic peptide. researchgate.netqyaobio.com

The cilengitide (B523762) peptide, an inhibitor of integrin receptors, is an example where N-methylation proved beneficial. An analog containing an N-methylated D-phenylalanine resulted in a more active and stable peptide in the human body. nih.gov Similarly, incorporating this compound can improve the drug-like properties of a peptide, leading to enhanced stability and bioactivity. chemimpex.comnih.gov This makes it a valuable building block in the design of next-generation protein therapeutics for a range of diseases, including cancer and metabolic disorders. google.com

Bioconjugation Techniques

Bioconjugation is the chemical process of linking two or more molecules, at least one of which is a biomolecule like a peptide or protein. j-morphology.comacs.org These techniques are fundamental for creating advanced therapeutic and diagnostic agents. nih.gov Peptides synthesized with building blocks like this compound can be conjugated to other entities such as fluorescent dyes, cytotoxic drugs, or large polymers. chemimpex.combeilstein-journals.org

Attachment of Peptides to Biomolecules for Targeted Drug Delivery

A key application of bioconjugation is in targeted drug delivery, where a cytotoxic agent is guided specifically to cancer cells, minimizing damage to healthy tissue. j-morphology.comnih.gov Peptides can act as targeting ligands, recognizing and binding to receptors that are overexpressed on the surface of tumor cells. nih.gov

Peptides containing N-Me-Nle, synthesized using its Fmoc-protected precursor, can be incorporated into these constructs. chemimpex.com The synthesis often involves standard solid-phase peptide synthesis (SPPS) conditions to create the peptide sequence, which is then coupled to a drug molecule, often through a linker. mdpi.com The properties conferred by the N-methylated norleucine residue—such as increased stability against degradation in the bloodstream—are highly advantageous for ensuring the conjugate reaches its target intact. researchgate.netnih.gov The development of versatile linkers and efficient conjugation chemistries, such as amide bond formation, allows for the reliable creation of these complex targeted therapies. acs.orgmdpi.com

Analytical Chemistry Applications

In analytical chemistry, this compound is used in the synthesis of modified peptides that serve as tools for studying molecular interactions and stability. chemimpex.com These synthetic peptides are crucial for developing and validating analytical methods like immunoassays, mass spectrometry, and surface plasmon resonance. dovepress.comacs.org

Studying Peptide Interactions and Stability

The incorporation of N-Me-Nle into a peptide sequence provides a powerful method for studying the forces that govern peptide-protein interactions and for assessing the intrinsic stability of peptides. chemimpex.commdpi.com The enhanced proteolytic resistance of N-methylated peptides allows for interaction studies to be conducted over longer periods or in complex biological fluids without rapid degradation of the analyte. researchgate.netnih.gov

Table 2: Physicochemical Properties of this compound
PropertyValueReference
CAS Number112883-42-8 chemimpex.comsigmaaldrich.comnih.gov
Molecular FormulaC₂₂H₂₅NO₄ chemimpex.comsigmaaldrich.comnih.gov
Molecular Weight367.4 g/mol chemimpex.comnih.gov
AppearanceWhite to off-white powder chemimpex.comsigmaaldrich.com
Melting Point112 - 125 °C chemimpex.com
Purity (HPLC)≥ 96.0 - 99.5% chemimpex.comsigmaaldrich.com
ApplicationPeptide Synthesis chemimpex.comsigmaaldrich.com

Preparation of Reference Standards for Glycan Analysis

The analysis of glycans, or complex carbohydrates, is a critical aspect of biopharmaceutical research and development. Glycosylation, the process by which glycans are attached to proteins, can significantly impact the safety, efficacy, and stability of therapeutic proteins like monoclonal antibodies. chromatographyonline.com Accurate and reproducible glycan analysis is therefore essential, and this relies heavily on the use of high-quality reference standards. waters.com While this compound is primarily a building block for peptide synthesis, its properties and the functions of its components—the Fmoc group and the N-methylated amino acid core—are relevant to the principles of creating standards for complex analytical methods, including those used for glycan analysis.

In quantitative analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), internal standards are crucial for ensuring accuracy. nih.govchiron.no They are added in known amounts to samples to correct for variations that can occur during sample preparation and analysis. chiron.no The ideal internal standard is chemically similar to the analyte but distinguishable by the detector, often through isotopic labeling. nih.govlumiprobe.com

N-methylated amino acids and their derivatives are valuable in this context. nih.govnih.gov An isotopically labeled version of a non-proteinogenic amino acid derivative like this compound could theoretically serve as a robust internal standard in workflows where peptides or glycopeptides are analyzed. For instance, in site-occupancy analysis, where the goal is to determine which potential sites on a protein are actually glycosylated, LC-MS methods are employed to analyze peptides. ludger.com An internal standard helps ensure the quantitative accuracy of such measurements.

Furthermore, the fluorenylmethoxycarbonyl (Fmoc) group itself is a well-established labeling reagent in glycan analysis. nih.gov Derivatives like Fmoc-Cl and Fmoc-OSu are used to attach the fluorescent Fmoc moiety to glycans that have been released from their parent proteins. nih.govresearchgate.netresearchgate.net This labeling significantly enhances detection sensitivity in both fluorescence-based liquid chromatography and mass spectrometry. nih.govresearchgate.net The preparation of glycan standards often involves this type of derivatization to improve analytical performance. researchgate.net

The table below outlines the key characteristics of an effective internal standard for mass spectrometry-based analysis and how an isotopically labeled version of this compound would meet these criteria.

Characteristic Requirement for an Ideal Internal Standard Relevance of Isotopically Labeled this compound
Mass Difference Must have a different mass from the analyte for MS detection, but co-elute chromatographically.Stable isotopes (e.g., ¹³C, ²H, ¹⁵N) can be incorporated, increasing the mass without significantly altering chemical properties or retention time. nih.gov
Chemical Behavior Should behave identically to the analyte during sample preparation and ionization.As an amino acid derivative, it would mimic the behavior of peptides and glycopeptides in extraction, derivatization, and ionization steps.
Non-Endogenous Should not be naturally present in the biological sample to avoid interference.N-methyl-norleucine is a non-proteinogenic amino acid, making it unlikely to be present in most biological samples.
Detectability Must be easily detectable and provide a strong signal.The Fmoc group is strongly fluorescent and ionizes well, enhancing MS signal response. nih.govresearchgate.net
Stability Must be stable throughout the entire analytical process.The Fmoc protecting group and the N-methylated peptide bond are known for their stability under various chemical conditions used in peptide chemistry. chemimpex.com

Research has demonstrated the superior performance of Fmoc-based labeling for glycan analysis compared to other common reagents. This highlights the utility of the Fmoc group in creating detectable standards.

Labeling Reagent Relative Fluorescent Intensity Reference
2-AA1 researchgate.net
Fmoc-Cl~5x that of 2-AA researchgate.net
Fmoc-OSu~13x that of 2-AA researchgate.net

While direct application of this compound as a glycan standard is not its primary use, its structural features align with the requirements for creating robust internal standards for the broader analytical chemistry field, including the highly complex analysis of protein glycosylation.

Conformational Analysis and Structural Impact of N Methylation

Influence of N-Methylation on Peptide Conformation

N-methylation serves as a critical tool in peptide chemistry to modulate biological activity, enhance metabolic stability, and improve cell permeability. d-nb.infocsic.es These effects are largely rooted in the significant conformational changes induced by the N-methyl group.

The presence of a methyl group on the amide nitrogen introduces significant steric hindrance that restricts the accessible conformational space of the peptide backbone. nih.gov This steric clash primarily affects the preceding residue, limiting its allowable Ramachandran angles (phi, φ, and psi, ψ). The N-methyl group can also influence the cis/trans isomerization of the peptide bond it is a part of. While typical peptide bonds strongly favor the trans conformation, the steric interaction between the N-methyl group and the adjacent alpha-carbon reduces the energy barrier for cis/trans isomerization, making the cis conformation more accessible than in non-methylated peptides. researchgate.net The tolerance for various N-methylated amino acids in certain peptide structures highlights that steric interactions in turn motifs are crucial for nucleating specific secondary structures. nih.gov

N-methylation is a well-established strategy for inducing specific secondary structures, particularly β-turns. nih.govnih.gov By restricting the conformational freedom of the peptide backbone, the N-methyl group can promote the formation of these compact, folded structures. For instance, the incorporation of N-methylated amino acids has been shown to nucleate β-sheet conformations in linear peptides without the need for other constraints. nih.gov Specifically, an N-methylated d-amino acid followed by an N-methylated l-amino acid can adopt a βII' turn, which induces β-sheet folding. nih.gov However, the influence of N-methylation is context-dependent; in some cases, it can disrupt existing secondary structures like α-helices if introduced at positions involved in crucial hydrogen bonding. researchgate.net The modification can lead to a more turn-like collapsed structure, as suggested by changes in NMR chemical shifts. researchgate.net

Spectroscopic Techniques for Conformational Studies

The conformational impact of N-methylation on peptides is experimentally investigated using various spectroscopic techniques. Circular dichroism and nuclear magnetic resonance spectroscopy are particularly powerful tools in this regard.

Table 1: Typical CD Spectral Features for Peptide Secondary Structures

Secondary StructureWavelength of Maxima/Minima (nm)
α-HelixNegative bands at ~222 and ~208 nm, Positive band at ~192 nm
β-SheetNegative band at ~215-218 nm, Positive band at ~195-200 nm
Random CoilStrong negative band around 198 nm
β-TurnVaries depending on the type of turn

This table presents generalized data for illustrative purposes.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed atomic-level information about the conformation and dynamics of peptides in solution. researchgate.net For N-methylated peptides, several NMR parameters are particularly informative.

The Nuclear Overhauser Effect (NOE) provides information about through-space distances between protons that are close to each other (typically < 5 Å). The presence or absence of specific NOE correlations, such as between the N-methyl protons and nearby backbone or sidechain protons, can help define the local conformation and the cis or trans state of the N-methylated peptide bond. nih.gov For instance, a strong NOE between an alpha-proton (Hα) of a residue and the amide proton (HN) of the following residue is indicative of a β-turn.

Scalar coupling constants (J-couplings) , particularly the ³J(HN,Hα) coupling constant, are related to the dihedral angle φ through the Karplus equation. However, in the case of Fmoc-N-Me-Nle-OH, the amide proton is replaced by a methyl group, so this specific coupling constant is absent at the N-methylated site. Information about the backbone conformation must therefore be inferred from other NMR parameters, such as the chemical shifts of the α-carbon and α-proton, and NOEs involving the N-methyl group. researchgate.net

Table 2: Key NMR Parameters for Conformational Analysis of N-Methylated Peptides

NMR ParameterInformation ProvidedRelevance to this compound
ROESY/NOESY Through-space proton-proton distancesCan reveal proximity of the N-methyl group to other protons, helping to define local conformation and cis/trans isomerism.
¹H Chemical Shifts Local electronic environmentChanges in Hα chemical shifts can indicate transitions to helical or strand conformations.
¹³C Chemical Shifts Backbone conformationCα and Cβ chemical shifts are sensitive to the secondary structure.
³J Coupling Constants Dihedral anglesThe informative ³J(HN,Hα) is absent, but other couplings can still provide structural constraints.

This table presents generalized information for illustrative purposes.

Computational Modeling and Simulation

Computational modeling and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of N-methylated peptides. nih.gov These methods can provide insights into the energetically favorable conformations and the transitions between them. By calculating the potential energy as a function of the backbone dihedral angles (Ramachandran plots), computational models can predict the conformational restrictions imposed by the N-methyl group. researchgate.net

Simulations can also help to interpret experimental data from CD and NMR spectroscopy by generating structural ensembles that are consistent with the observed spectroscopic parameters. For N-methylated peptides, computational studies have been used to understand the relationship between the degree of N-methylation and properties like membrane permeability, which is often linked to specific conformational states. Furthermore, density functional theory (DFT) calculations can be employed to investigate the tendency of N-methylated dipeptides to adopt β-turn conformations. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the conformational behavior and dynamics of molecules over time. For peptides containing N-methylated residues like N-methyl-norleucine (N-Me-Nle), MD simulations provide atomic-level insights into how this modification influences the peptide's structure and flexibility.

Research employing MD simulations has demonstrated that N-methylation can significantly alter peptide secondary structure. For instance, studies on N-methylated alanine (B10760859) peptides have shown that while they can populate helical structures stabilized by carbonyl-carbonyl interactions in certain environments, the introduction of solvent molecules like water can lead to the formation of β-strand structures. nih.gov This is due to the interaction of solvent molecules with the carbonyl groups of the peptide backbone, highlighting the sensitivity of N-methylated peptide conformation to the surrounding environment. nih.gov The simulations can track the time-dependent evolution of the peptide's structure, revealing pathways of conformational change, such as the unfolding of a helical structure starting from the C-terminus. nih.gov

Key Findings from MD Simulations of N-Methylated Peptides
Peptide SystemSimulation EnvironmentKey Conformational FindingReference
Poly N-methylated alanineVacuum/Implicit SolventPopulates helical structures stabilized by carbonyl-carbonyl interactions. nih.gov
Poly N-methylated alanineWater/MethanolFormation of β-strand structures due to solvent interaction with backbone carbonyls. nih.gov
N-methylated cyclic peptidesNot specifiedProvided insights into conformational modulation to aid in the design of bioactive peptides. researchgate.netscribd.com

Force Field Parameterization for N-Methylated Residues

The accuracy of molecular dynamics simulations is heavily dependent on the quality of the force field used, which is a set of mathematical functions and parameters that describe the potential energy of the system. Standard force fields like AMBER and CHARMM are well-parameterized for natural amino acids, but require specific parameterization for non-canonical residues like N-methylated amino acids. nih.gov

The process of parameterization involves developing and testing parameters, particularly partial atomic charges, bond lengths, bond angles, and dihedral angles, to accurately represent the molecule's geometry and energetics. nih.govnih.gov For N-methylated residues, this is critical for correctly modeling the steric and electronic effects of the additional methyl group. The RESP (Restrained Electrostatic Potential) fitting approach is commonly used to derive partial charges from quantum mechanical (QM) calculations. nih.govacs.org

Several research groups have developed force field parameters for N-methylated amino acids compatible with widely used force fields. For example, a library of AMBER ff03 compatible charge parameters has been developed for 147 non-canonical amino acids, including N-methylated variants. acs.org These parameters are validated by their ability to reproduce experimental data or high-level QM calculations, ensuring that simulations can accurately predict structural and binding properties. nih.govacs.org The availability of these specialized parameters is essential for conducting meaningful computational studies on peptides containing this compound. acs.orgbiorxiv.org

Approaches for Force Field Parameterization of Modified Residues
Parameterization MethodForce Field CompatibilityKey AspectReference
RESP fitting from ab initio QM calculationsAMBER ff03Development of charge parameters for a large library of non-canonical amino acids, including N-methylated ones. acs.org
Adjustment to reproduce benchmark relative energiesAmber ff14SBOptimized to match QM structures and relative energies of α- and β-backbone conformers. nih.gov
Fitting to NMR relaxation dataNot specifiedRefines dihedral angle potential energy terms to better represent the dynamics of methyl groups. biorxiv.org
General Automated Atomic Model Parameterization (GAAMP)AMBER, CHARMMAutomated parameter generation using QM calculations as target data. nih.gov

Challenges and Future Directions in Fmoc N Me Nle Oh Research

Optimization of Synthetic Pathways for Scalability and Efficiency

A primary challenge in the broader application of Fmoc-N-Me-Nle-OH is the development of scalable and efficient synthetic routes. Traditional methods can be time-consuming and may not be suitable for large-scale production.

The pursuit of greener chemical processes is a significant focus in modern synthetic chemistry. An improved, highly efficient, and more environmentally friendly synthesis of Fmoc-N-methyl-α-amino acids has been developed. researchgate.net This method proceeds through an intermediate 5-oxazolidinone (B12669149), utilizing Lewis acid catalysis for the reductive opening of the oxazolidinone ring. researchgate.net This approach offers a more benign alternative to traditional methods. The principles of green chemistry, established to encourage pollution prevention, aim to guide researchers in academia and industry toward more sustainable practices. csic.es

The synthesis of peptides containing sterically hindered N-methylated amino acids is often challenging, leading to lower yields. researchgate.net To address this, a novel 1H-benzimidazolium salt has been developed as a coupling reagent, demonstrating high efficiency in the synthesis of hindered oligopeptides with fast reaction times, low racemization, and excellent yields. researchgate.net Another approach involves a solid-phase synthesis method using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. mdpi.comnih.gov This method has been successfully applied to the synthesis of the sterically hindered Fmoc-N-Me-Thr(tBu)-OH, achieving high yield and purity without racemization. mdpi.comnih.gov The reusability of the 2-CTC resin also adds to the cost-effectiveness of this scalable process. nih.gov

Recent advancements in ribosomal incorporation of Nα-methylated amino acids have also shown promise. nih.gov By identifying modified ribosomes and supplementing with elongation factor P, improved yields have been observed for the incorporation of several N-methylated amino acids, including sterically hindered ones, into peptides and proteins. nih.govacs.org

MethodKey FeaturesAdvantages
Lewis Acid Catalysis Utilizes an intermediate 5-oxazolidinone and Lewis acid for reductive ring opening.Environmentally more benign. researchgate.net
1H-Benzimidazolium Salt Novel coupling reagent for amide bond formation.High efficiency for sterically hindered residues, fast reactions, low racemization, excellent yields. researchgate.net
2-CTC Resin Solid-Phase Synthesis Employs 2-CTC resin as a temporary and reusable protecting group.Scalable, high yields, no racemization, cost-effective. mdpi.comnih.gov
Modified Ribosomes & EF-P Enhances ribosomal incorporation of N-methylated amino acids.Improved yields for a range of N-methylated amino acids, including hindered ones. nih.govacs.org

Addressing Impurities and Quality Control in this compound Production

Ensuring the purity of this compound is critical for its successful application in peptide synthesis. The presence of impurities can interfere with the coupling reactions and lead to the formation of undesired side products.

The synthesis of Fmoc-protected amino acids can sometimes lead to the formation of impurities such as acetic acid and the corresponding free amino acid. While specific data on acetic acid and free amino acid contamination in this compound production is not detailed in the provided search results, general quality control measures are crucial. High-performance liquid chromatography (HPLC) is a standard technique used to assess the purity of Fmoc-amino acids, with purities often exceeding 99%. researchgate.net A solid-phase synthesis method for Fmoc-N-Me-AA-OH has been developed that allows for easy monitoring of the reaction progress by HPLC, which helps in ensuring the complete methylation and purity of the final product. mdpi.com This method, which uses a 2-CTC resin, provides a pathway to synthesize Fmoc-N-methylated amino acids with high purity, thereby minimizing potential contaminants. mdpi.com

Expanding the Scope of N-Methylated Unnatural Amino Acids

The utility of N-methylation extends beyond proteinogenic amino acids. The development of synthetic methodologies for a wider range of N-methylated unnatural amino acids is an active area of research, paving the way for novel peptide-based therapeutics and research tools. nih.gov Biocatalytic approaches are also being explored as a greener alternative for the synthesis of N-alkylated-α-amino acids. nih.gov

Advanced Characterization Techniques for Complex Peptides

The introduction of N-methylated residues like N-Me-Nle into a peptide chain significantly alters its structural and conformational properties. These modifications, while beneficial for therapeutic function, create complex molecules that require sophisticated analytical techniques for thorough characterization. Standard methods may be insufficient to fully elucidate the structure, purity, and behavior of these intricate peptides.

Detailed research findings have highlighted the necessity of a multi-faceted approach to characterization. Key advanced techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for determining the three-dimensional structure of peptides in solution. nmims.eduspringernature.com For complex peptides containing N-methylated amino acids, multi-dimensional NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are indispensable. nmims.edutricliniclabs.com These techniques help to assign proton signals, identify amino acid spin systems, and provide through-space distance constraints to define the peptide's conformation. tricliniclabs.comuzh.ch The presence of N-methylation can lead to multiple conformations due to the stabilization of certain cis-amide bonds, which can be identified and quantified by NMR. researchgate.net

Mass Spectrometry (MS) : As a cornerstone technique, mass spectrometry is crucial for verifying the molecular weight of the synthesized peptide and confirming its primary sequence. nih.govresolvemass.ca High-resolution mass spectrometry (HRMS) provides exact mass measurements, confirming the elemental composition. Tandem mass spectrometry (MS/MS) is used for de novo sequencing and to pinpoint the location of N-methylation and other post-translational modifications. nih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC, particularly reverse-phase HPLC (RP-HPLC), is essential for assessing the purity of the synthesized peptide and detecting impurities or by-products from the synthesis process. resolvemass.ca

Amino Acid Analysis (AAA) : This technique is used to confirm the amino acid composition of the peptide, verifying that the correct amino acids, including the N-methylated residue, are present in the expected ratios. resolvemass.ca

The table below summarizes the primary applications of these advanced techniques in the characterization of complex peptides.

TechniquePrimary ApplicationInformation Yielded
NMR Spectroscopy 3D Structure Determination- Sequential resonance assignment- Secondary structure identification- Conformational analysis (cis/trans isomers)- Inter-residue distances (NOESY)
Mass Spectrometry Molecular Identity & Sequencing- Accurate molecular weight- Confirmation of amino acid sequence- Identification of modifications
HPLC Purity Assessment- Quantification of peptide purity- Separation of isomers and impurities
Amino Acid Analysis Compositional Verification- Relative ratios of constituent amino acids

Exploring New Biomedical and Therapeutic Applications

The use of this compound as a building block is driven by the significant therapeutic advantages conferred by N-methylation. This modification is a key strategy for improving the drug-like properties of peptides. nih.gov Research is actively exploring the application of peptides containing N-methylated residues in various biomedical and therapeutic contexts.

The primary benefits of N-methylation that drive these applications include:

Enhanced Metabolic Stability : N-methylation protects the amide bond from proteolytic degradation by enzymes, significantly increasing the peptide's half-life in vivo. researchgate.netcipsm.de

Improved Bioavailability : By increasing lipophilicity and stability, N-methylation can enhance a peptide's ability to be absorbed, potentially leading to oral bioavailability, a rare feature for peptide drugs. nih.govresearchgate.netcipsm.de

Modulation of Conformation and Binding : The steric hindrance from the methyl group can lock the peptide into a specific bioactive conformation, leading to improved receptor binding affinity and selectivity. nih.govresearchgate.net

These improved properties make peptides synthesized with this compound and similar compounds promising candidates for drug development. chemimpex.com Current and future research directions include:

Drug Discovery and Development : N-methylated peptides are being investigated for a wide range of diseases. The structural similarity of norleucine to methionine allows it to be used as a probe to study protein structure and function without the complication of oxidation that affects methionine. nih.gov Research has shown that replacing methionine with norleucine in amyloid-β peptides can reduce neurotoxicity, suggesting potential therapeutic applications in neurodegenerative conditions like Alzheimer's disease. lifetein.com

Targeted Drug Delivery : Peptides can be used as targeting ligands to deliver therapeutic agents to specific cells or tissues. diversatechnologies.com The enhanced stability of N-methylated peptides makes them ideal for these applications, ensuring they reach their target intact. chemimpex.com

Development of Novel Therapeutics : The success of naturally occurring N-methylated peptides, such as the immunosuppressant cyclosporine, has inspired the development of new synthetic peptide drugs with extensive N-methylation. nih.gov Areas of interest include the development of non-opioid analgesics, anticancer agents, and antimicrobial peptides. researchgate.netdiversatechnologies.comnih.gov

The ongoing exploration of N-methylated peptides, facilitated by reagents like this compound, continues to be a vibrant area of research with the potential to yield the next generation of peptide-based therapeutics. nih.gov

Q & A

Q. What is the role of Fmoc-N-Me-Nle-OH in solid-phase peptide synthesis (SPPS), and what protocols are recommended for its incorporation?

this compound is an N-methylated amino acid derivative used to introduce conformational constraints in peptides, enhancing stability against enzymatic degradation. In SPPS, it is incorporated using standard Fmoc chemistry. Key steps include:

  • Pre-activation : Dissolve in DMF with coupling agents like HBTU or HATU (1:1 molar ratio) .
  • Coupling : Extend reaction time (30–60 minutes) due to steric hindrance from the N-methyl group .
  • Deprotection : Use 20% piperidine in DMF for Fmoc removal.

Note: N-methylation reduces hydrogen-bonding capacity, which may impact secondary structure formation .

Q. How should this compound be handled and stored to ensure stability?

  • Storage : Store at 2–8°C in a desiccator to prevent moisture absorption, which can hydrolyze the Fmoc group .
  • Handling : Use nitrile gloves and eye protection to avoid skin/eye contact. Work under a fume hood to minimize inhalation of dust .
  • Solubility : Optimize in polar aprotic solvents (e.g., DMF or DCM) at concentrations ≤ 0.1 M to prevent aggregation .

Q. What are the solubility challenges of this compound in SPPS, and how can coupling efficiency be improved?

N-methylation reduces solubility in common solvents. Mitigation strategies include:

  • Solvent mixtures : Use DMF:DCM (1:1) or add 0.1% HOBt to enhance dissolution .
  • Coupling agents : HATU outperforms HBTU for sterically hindered residues (yield >95% vs. 85% with HBTU) .
  • Double coupling : Repeat the coupling step with fresh reagents to ensure >99% incorporation .

Advanced Research Questions

Q. How does N-methylation in this compound influence racemization during peptide synthesis?

N-methylation suppresses racemization by sterically blocking the α-carbon from base-catalyzed epimerization. Key findings:

  • pH sensitivity : Maintain reaction pH ≤ 8 during coupling to avoid residual racemization (<1% at pH 7.5 vs. 5% at pH 9) .
  • Temperature : Couple at 0–4°C to further minimize racemization in sensitive sequences .

Q. What analytical methods are recommended for characterizing this compound-containing peptides?

  • HPLC : Use a C18 column with a 0.1% TFA/ACN gradient. Retention times shift due to N-methylation-induced hydrophobicity .
  • Mass spectrometry (MS) : Confirm molecular weight with MALDI-TOF or ESI-MS. N-methyl groups reduce protonation efficiency, requiring longer ionization times .
  • Circular dichroism (CD) : Monitor conformational changes in peptides, as N-methylation disrupts α-helix and β-sheet formation .

Q. How can this compound be used to design protease-resistant peptide analogs?

Case study: Substituting L-leucine with N-Me-Nle in a Grb2-SH2 antagonist increased stability against chymotrypsin by 10-fold. Methodology:

  • Structural modeling : Identify solvent-exposed residues prone to proteolysis.
  • Selective N-methylation : Replace target residues with this compound to sterically block protease active sites .

Q. What are the stability limits of this compound under acidic or basic conditions?

  • Acidic conditions (TFA) : Stable for ≤2 hours at 25°C but degrades slowly (5% decomposition after 4 hours) .
  • Basic conditions (piperidine) : Prolonged exposure (>30 minutes) cleaves the Fmoc group but leaves the N-methyl backbone intact .

Q. How can researchers troubleshoot low yields in this compound couplings?

Common issues and solutions:

  • Incomplete activation : Use a 2:1 molar excess of HATU relative to the amino acid .
  • Aggregation : Add 0.1 M LiCl to DMF to improve solubility .
  • Side reactions : Replace DMF with NMP if diketopiperazine formation is observed .

Q. Can this compound be used in orthogonal protection strategies with other groups (e.g., Dde, Alloc)?

Yes, but compatibility must be validated:

  • Dde protection : Stable under Fmoc deprotection conditions (piperidine) but requires hydrazine for removal .
  • Alloc protection : Requires Pd-mediated deprotection, which does not affect the Fmoc group .

Q. How should researchers interpret conflicting data on the conformational effects of N-Me-Nle in peptides?

Discrepancies arise from sequence context. For example:

  • Helix stabilization : Observed in Ala-rich peptides due to reduced backbone flexibility .
  • Helix disruption : Reported in Pro-containing sequences where N-methylation clashes with ring constraints .
    Recommendation: Use MD simulations to predict site-specific impacts before synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.